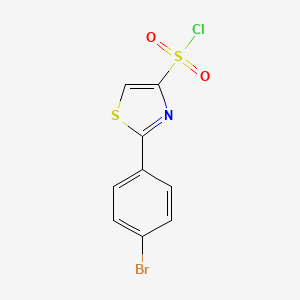![molecular formula C17H12BrN3O B1520431 4-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]benzenecarbonitrile CAS No. 860002-84-2](/img/structure/B1520431.png)
4-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]benzenecarbonitrile
Overview
Description
“4-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]benzenecarbonitrile” is a chemical compound with the CAS Number: 860002-84-2 . It has a molecular weight of 354.21 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula: C17H12BrN3O . The InChI Code for this compound is 1S/C17H12BrN3O/c1-11(18)16-20-15-5-3-2-4-14(15)17(22)21(16)13-8-6-12(10-19)7-9-13/h2-9,20H,1H3 .Physical And Chemical Properties Analysis
This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
Synthesis and Chemical Reactions
Chemical Properties and Reactions : Gescher et al. (1977) explored the reactions of anthranilonitrile and its derivatives, leading to various quinazolines. These compounds displayed unique properties due to their dipolar character, influencing their reactivity in different chemical environments (Gescher, Stevens, & Turnbull, 1977).
Novel Routes for Synthesis : Mirallai & Koutentis (2015) developed new methods to synthesize benzo[4,5]imidazo[1,2-c]quinazoline-6-carbonitriles. These methods include oxidative and nonoxidative C-N couplings, highlighting the versatility of quinazoline derivatives in synthetic chemistry (Mirallai & Koutentis, 2015).
Medicinal Chemistry and Drug Development
Antiviral Potential : Selvam et al. (2007) studied novel 3-sulphonamido-quinazolin-4(3H)-one derivatives, synthesized using microwave techniques. These compounds exhibited antiviral activities against a range of respiratory and biodefense viruses, including influenza and dengue (Selvam et al., 2007).
Antimicrobial Activities : Patel & Patel (2011) developed 2-oxo-azetidinyl-quinazolin-4(3H)-ones from Schiff bases, demonstrating significant antibacterial and antifungal activities. This research highlights the potential of quinazoline derivatives in developing new antimicrobial agents (Patel & Patel, 2011).
Advanced Material Science
- Heterocyclic Synthesis : Bavetsias et al. (2002) explored the synthesis of water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent. Their work involved modifying the quinazolin-4-one ring structure to enhance aqueous solubility, demonstrating the application of quinazolines in material science, particularly in drug solubility enhancement (Bavetsias et al., 2002).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . The associated hazard statements are H302, H312, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
4-[2-(1-bromoethyl)-4-oxoquinazolin-3-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O/c1-11(18)16-20-15-5-3-2-4-14(15)17(22)21(16)13-8-6-12(10-19)7-9-13/h2-9,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPXMCDQDPDRBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]benzenecarbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



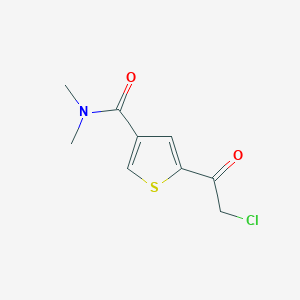

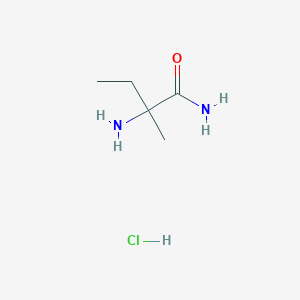

![(NE)-N-[amino(dodecylsulfanyl)methylidene]-2-methoxyethan-1-amine hydrobromide](/img/structure/B1520358.png)
![[3-(Dimethylamino)propyl]urea hydrochloride](/img/structure/B1520360.png)


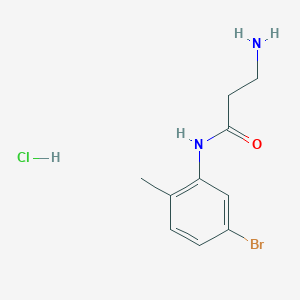
![[1-(4-Tert-butylphenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B1520367.png)
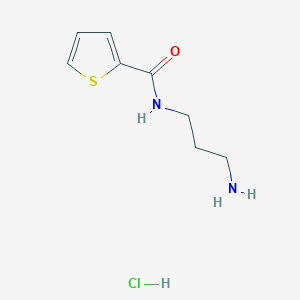
![7-Amino-2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium chloride](/img/structure/B1520369.png)

